molecular formula C5H9ClO B1346647 Tetrahydrofurfuryl chloride CAS No. 3003-84-7

Tetrahydrofurfuryl chloride

Cat. No. B1346647
CAS RN: 3003-84-7
M. Wt: 120.58 g/mol
InChI Key: IVJLGIMHHWKRAN-UHFFFAOYSA-N
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Description

Tetrahydrofurfuryl chloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

Tetrahydrofurfuryl chloride can be synthesized from tetrahydrofurfuryl alcohol, using (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate .


Molecular Structure Analysis

The molecular formula of Tetrahydrofurfuryl chloride is C5H9ClO. The IUPAC Standard InChI is InChI=1S/C5H9ClO/c6-4-5-2-1-3-7-5/h5H,1-4H2 .


Physical And Chemical Properties Analysis

Tetrahydrofurfuryl chloride is a liquid with a density of 1.11 g/mL at 25 °C. It has a refractive index of n20/D 1.455 (lit.) and a boiling point of 150-151 °C (lit.) .

Scientific Research Applications

1. Use in Food Packaging

Tetrahydrofuran, a related compound to Tetrahydrofurfuryl chloride, is utilized in the fabrication of films for packaging, transporting, or storing foods. It acts as a solvent in the casting of film from polymeric resins like vinyl chloride or vinyl acetate. The residual amount of tetrahydrofuran in the film is regulated to ensure safety (Food & Subpart, 2012).

2. CO2 Capture and Environmental Impact

Tetrahydrofuran (THF) is used in the process of clathrate-based CO2 capture from simulated flue gas. It demonstrates significant reduction in clathrate formation pressure and shows high gas uptake and CO2 concentration changes in the vapor phase. This indicates its potential in environmental applications, particularly in reducing greenhouse gas emissions (Kim, Choi & Seo, 2017).

3. Catalysis in Organic Synthesis

Gold(III) chloride is used as a catalyst in the transformation of α-hydroxyallenes to 2,5-dihydrofurans, a process in which Tetrahydrofurfuryl chloride may be involved. This method demonstrates a mild and efficient approach for producing dihydrofurans, crucial in various chemical syntheses (A. H. and Krause, 2001).

4. In Chemical Analysis and Material Science

The chemical dehydrochlorination of polyvinyl chloride in solution in tetrahydrofuran, a process related to Tetrahydrofurfuryl chloride, is studied for characterizing dehydrochlorinated products. This process is significant in material science and chemical analysis, providing insights into the properties and transformations of polymeric materials (Simon, Fraysse & Périchaud, 1992).

5. In Ionic Liquid Applications

Different ionic liquids, such as benzyldimethyl(tetradecyl)ammonium chloride, are investigated as solvents for cellulose, where Tetrahydrofurfuryl chloride may be used as a component. This application is crucial in the development of new materials and the functionalization of cellulose for various industrial purposes (Heinze, Schwikal & Barthel, 2005).

6. In the Study of Metal-Alloy Corrosion

Molten chlorides, including those containing compounds like Tetrahydrofurfuryl chloride, are used in concentrated solar power plantsfor thermal energy storage. The study of corrosion behaviors of metallic alloys in molten chlorides at high temperatures is essential for improving the efficiency and durability of these systems. Understanding corrosion mechanisms can lead to the development of more robust materials for energy storage in solar power applications (Ding, Bonk & Bauer, 2018).

7. In Electrochemical Applications

Electrolyte solutions for rechargeable magnesium batteries, based on phenyl magnesium chloride and other components, have been developed. These solutions demonstrate properties like reversible Mg deposition and wide electrochemical windows, indicating their potential in battery technology. The stability and efficiency of these electrolytes could advance the development of high-energy-density rechargeable batteries (Mizrahi et al., 2008).

Safety And Hazards

Tetrahydrofurfuryl chloride is a flammable liquid and vapor. It may cause respiratory irritation, serious eye irritation, and skin irritation. It is also suspected of causing cancer. Safety measures include wearing personal protective equipment, avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .

properties

IUPAC Name

2-(chloromethyl)oxolane
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InChI

InChI=1S/C5H9ClO/c6-4-5-2-1-3-7-5/h5H,1-4H2
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InChI Key

IVJLGIMHHWKRAN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC(OC1)CCl
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Molecular Formula

C5H9ClO
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DSSTOX Substance ID

DTXSID40883930
Record name Furan, 2-(chloromethyl)tetrahydro-
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Molecular Weight

120.58 g/mol
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Physical Description

Liquid; [MSDSonline]
Record name 2-Chloromethyl tetrahydrofuran
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Boiling Point

150-151 °C
Record name 2-CHLOROMETHYL TETRAHYDROFURAN
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Density

1.110 @ 25 °C
Record name 2-CHLOROMETHYL TETRAHYDROFURAN
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Product Name

Tetrahydrofurfuryl chloride

CAS RN

3003-84-7
Record name 2-(Chloromethyl)tetrahydrofuran
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Record name 2-Chloromethyl tetrahydrofuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
WR Kirner - Journal of the American Chemical Society, 1930 - ACS Publications
… The preparation of tetrahydrofurfuryl chloride has now been … Tetrahydrofurfuryl chloride, on the other hand, is a relatively … of the tetrahydrofurfuryl chloride this method failed. It was …
Number of citations: 25 pubs.acs.org
CL Wilson - Journal of the Chemical Society (Resumed), 1945 - pubs.rsc.org
… Tetrahydrofurfuryl chloride and bromide gave complex mixtures containing mono-, di-, and … (V) with potassium hydroxide produced mainly tetrahydrofurfuryl chloride, thus. differing 2rom …
Number of citations: 43 pubs.rsc.org
TE Bitterwolf, KA Lott, AJ Rest - Journal of organometallic chemistry, 1991 - Elsevier
… Reaction of tetrahydrofurfuryl chloride and sodium cyclopentadienide has been found to yield tetrahydrofurfurylcyclopentadiene, I, which is converted to its thallium salt, II, by thallium …
Number of citations: 10 www.sciencedirect.com
MF Ansell, DA Thomas - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… These compounds are derived from tetrahydrofurfuryl chloride (IX), 3-chlorotetrahydro-2 : 2-dimethylfuran (I), and 2methyltetrahydrofurfuryl chloride (XI), and together with the isolation …
Number of citations: 2 pubs.rsc.org
IF Bel'skii, SN Khar'kov, NI Shuikin - Bulletin of the Academy of Sciences of …, 1966 - Springer
… He was unable to obtain the alkyl tetrahydrofurfuryl ethers by a similar procedure because of the extreme inertness of the chlorine atom in tetrahydrofurfuryl chloride. The alkyl …
Number of citations: 1 link.springer.com
S Zhang, J Liu, G Wei, G Lin, W Chen - Polyhedron, 1993 - Elsevier
… The reaction of tetrahydrofurfuryl chloride with sodium cyclopentadienide in THF yielded, after work up and distillation, tetrahydrofurfurylcyclopentadiene with a small unreacted …
Number of citations: 12 www.sciencedirect.com
K Saito, T Sawazaki, O Furusawa, T Kosugi… - …, 2023 - thieme-connect.com
… reaction of tetrahydrofurfuryl chloride with n-BuLi in t-BuOMe at 0 C. Pent-4-en-1-ol was prepared in a high yield by either the reaction of tetrahydrofurfuryl chloride or tetrahydrofurfuryl …
Number of citations: 2 www.thieme-connect.com
R Bolinaga, M Gracia, C Gutierrezlosa - The Journal of Chemical …, 1978 - Elsevier
… HE, and excess volumes VE, of tetrahydrofurfurylchloride + cyclohexane, and + tetrahydrofuran at 303.15 K. For tetrahydrofurfurylchloride + cyclohexane some measurements of excess …
Number of citations: 2 www.sciencedirect.com
JS Yadav, PR Krishna, MK Gurjar - Tetrahedron, 1989 - Elsevier
Methodology for the synthesis of 1, 7-dihydrohept-4-yne derivatives by the in situ alkylation of tetrahydrofurfuryl chloride (1) by the epoxides (3a-e) is developed and the importance of …
Number of citations: 18 www.sciencedirect.com
E Körblová, M Romaňuk - Collection of Czechoslovak chemical …, 1985 - cccc.uochb.cas.cz
… In the present communication we describe the synthesis based on an advantageous prt'paration of the acetylenic precursor IV from tetrahydrofurfuryl chloride (1) (Scheme 1). In the …
Number of citations: 9 cccc.uochb.cas.cz

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